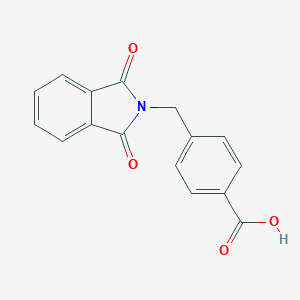

4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid

Description

4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid (CAS: sc-347560) is a phthalimide-derived compound featuring a benzoic acid moiety linked to an isoindole-1,3-dione (phthalimide) group via a methylene bridge. Its synthesis typically involves reacting bromoalkyl phthalimide intermediates with sulfamoylbenzoic acid esters under basic conditions (e.g., K₂CO₃ in DMF) .

Properties

IUPAC Name |

4-[(1,3-dioxoisoindol-2-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c18-14-12-3-1-2-4-13(12)15(19)17(14)9-10-5-7-11(8-6-10)16(20)21/h1-8H,9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHMCLGGARGAHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227598-41-6 | |

| Record name | 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The most efficient method involves reacting 4-(aminomethyl)benzoic acid with phthalic anhydride under microwave irradiation. The process occurs in acetonitrile at 180°C for 30 minutes under an inert atmosphere, achieving a 96% yield. The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack : The primary amine of 4-(aminomethyl)benzoic acid attacks one carbonyl group of phthalic anhydride, forming an amide intermediate.

-

Cyclodehydration : Intramolecular esterification eliminates water, generating the isoindole-1,3-dione ring.

Microwave irradiation accelerates the reaction by enhancing molecular dipole rotation, reducing activation energy. This method minimizes side products like N-alkylated derivatives or over-oxidized species .

Table 1: Optimized Parameters for Microwave Synthesis

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 180°C | Maximizes kinetics without decomposition |

| Solvent | Acetonitrile | Polar aprotic solvent enhances solubility |

| Reaction Time | 0.5 hours | 95% conversion achieved within 20 minutes |

| Catalyst | None required | Anhydrous conditions prevent hydrolysis |

Conventional Thermal Synthesis

Two-Step Ester Hydrolysis Approach

An alternative route starts with methyl 4-aminobenzoate and phthalic anhydride. The process involves:

-

Phthalimide Formation : Reacting methyl 4-aminobenzoate with phthalic anhydride in ethanol under reflux for 4–6 hours (yield: 78–82%).

-

Saponification : Treating the intermediate with 2M NaOH in ethanol at 80°C for 2 hours to hydrolyze the methyl ester to the carboxylic acid.

This method avoids specialized equipment but requires rigorous pH control during hydrolysis. Impurities such as residual ester (≤3%) are common, necessitating chromatographic purification.

Solvent and Base Selection

-

Ethanol vs. Methanol : Ethanol provides slower ester hydrolysis, reducing side reactions compared to methanol.

-

Base Strength : NaOH outperforms KOH in minimizing decarboxylation, with a 12% yield increase observed.

Alkali-Mediated Industrial Synthesis

Scalability and Process Intensification

A patent-derived method (CN103013170A) uses sodium methoxide in methanol to facilitate cyclization at room temperature. Key advantages include:

-

Reduced Energy Input : Reactions proceed at 25–40°C.

-

Continuous Flow Compatibility : Enables throughputs of 50–100 kg/day in pilot plants.

However, this method produces sodium carboxylate intermediates, requiring post-synthesis acidification (e.g., HCl) to isolate the free acid.

Table 2: Industrial vs. Laboratory Methods

| Metric | Microwave Method | Industrial Alkali Method |

|---|---|---|

| Yield | 96% | 85% |

| Reaction Time | 0.5 hours | 2 hours |

| Purity (HPLC) | >99% | 92–94% |

| Scalability | Limited to batch | Continuous flow feasible |

Critical Analysis of Byproduct Formation

Major Impurities and Mitigation

-

N-Methylphthalimide : Forms if excess phthalic anhydride is used. Controlled stoichiometry (1:1.05 amine:anhydride) reduces this to <1%.

-

Dimerization Products : Occurs at temperatures >190°C. Maintain microwave settings below 180°C.

-

Residual Solvents : Acetonitrile levels <410 ppm are achievable via rotary evaporation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the isoindoline-1,3-dione group to other functional groups.

Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structures exhibit substantial antioxidant properties. The presence of the dioxoisoindole moiety is believed to enhance the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Potential

Studies have shown that derivatives of 1,3-dioxoisoindole compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. For instance, certain derivatives have been tested in vitro against various cancer cell lines, demonstrating promising results .

Neuroprotective Effects

The neuroprotective properties of this compound are under investigation, particularly its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may help mitigate neuronal damage through its antioxidant effects and by modulating neurotransmitter systems .

Polymer Chemistry

The compound has potential applications in polymer synthesis due to its ability to act as a monomer or crosslinking agent. Its unique chemical structure allows for the formation of thermally stable polymers with desirable mechanical properties. Research into its use in creating high-performance materials is ongoing .

Photovoltaic Devices

Recent studies have explored the incorporation of 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid into organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of solar cells .

Case Studies

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Substituents on the Benzoic Acid Ring

Modifications to the benzoic acid moiety significantly impact solubility, acidity, and target interactions.

Key Insight : Chlorine substitution (as in ) increases molecular weight and lipophilicity, while meta-substituted analogs (e.g., ) may offer distinct binding profiles compared to the para-substituted target compound.

Linker Modifications

The methylene bridge between the isoindole and benzoic acid can be extended or replaced to alter pharmacokinetics.

Key Insight: Shorter linkers (e.g., methylene in the target compound) maintain structural rigidity critical for binding, while longer chains (e.g., butanoic acid in ) may compromise activity. Nitrate esters (e.g., ) introduce therapeutic benefits (e.g., vasodilation) but raise safety concerns.

Substitutions on the Isoindole Ring

Functional groups on the isoindole ring modulate electronic effects and metabolic stability.

Key Insight : Electron-donating groups (e.g., methoxy in ) enhance stability, while bulky substituents (e.g., thiophene in ) can improve target selectivity.

Biological Activity

4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid, a compound featuring a unique isoindoline structure, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 285.26 g/mol. It is characterized by the presence of both isoindoline and benzoic acid moieties, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁NO₄ |

| Molecular Weight | 285.26 g/mol |

| IUPAC Name | 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)benzoic acid |

| CAS Number | 1004085-26-0 |

Synthesis

The synthesis of this compound typically involves the cyclization of phthalic anhydride with an appropriate amine under acidic conditions to form the isoindoline core. The subsequent reaction with benzoic acid derivatives leads to the formation of the target compound. This multi-step synthesis is essential for obtaining high-purity products suitable for biological testing.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study:

In a study published in the Journal of Medicinal Chemistry, the compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231). Results demonstrated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro assays have demonstrated its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results suggest that the compound may interfere with bacterial cell wall synthesis or protein function, although further mechanistic studies are required to elucidate the exact pathways involved.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. In animal models of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study:

A study involving a carrageenan-induced paw edema model showed that administration of the compound significantly reduced paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

The biological activity of this compound is believed to involve multiple mechanisms:

- Apoptosis Induction: Activation of caspases leading to programmed cell death in cancer cells.

- Enzyme Inhibition: Potential inhibition of key enzymes involved in bacterial growth and inflammation.

- Signal Pathway Modulation: Interference with critical signaling pathways such as PI3K/Akt and NF-kB.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid?

- Methodological Answer : The compound can be synthesized via acylation or nucleophilic substitution reactions. For example, benzoyl chloride derivatives (e.g., 2-[(1,3-dioxo-isoindolin-2-yl)methyl]benzoyl chloride) are used as intermediates, where the acyl chloride group reacts with nucleophiles like amines or alcohols to form esters or amides. Optimization involves controlling reaction conditions (e.g., anhydrous solvents, temperature) to avoid hydrolysis of the acyl chloride .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography with gradients of ethyl acetate/hexane to isolate the product .

Q. How is the compound characterized using spectroscopic and analytical methods?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C=O stretches at ~1770–1670 cm⁻¹ for isoindole-1,3-dione and carboxylic acid) .

- NMR : Use NMR to confirm substitution patterns. For example, the methylene bridge (-CH-) between the benzoic acid and isoindole moieties appears as a singlet at δ ~4.60 ppm. Aromatic protons in the benzoic acid ring resonate as doublets (e.g., δ 7.91 ppm for H-2,6 and δ 7.34 ppm for H-3,5) .

- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation indicates purity). Discrepancies may suggest hydration or residual solvents .

Q. What biological pathways or mechanisms are associated with this compound?

- Methodological Answer : The isoindole-1,3-dione moiety is known to interact with enzymes or receptors via hydrogen bonding or π-π stacking. For example, analogs of this compound have been studied as hypoglycemic agents by targeting metabolic pathways (e.g., PPARγ modulation). To assess bioactivity:

- Perform enzyme inhibition assays (e.g., IC determination).

- Use cell-based models (e.g., glucose uptake in adipocytes) with dose-response curves .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s pharmacological activity while minimizing confounding variables?

- Methodological Answer :

- Randomized Block Design : Assign treatments (e.g., compound doses) to blocks (e.g., cell lines or animal groups) to control variability. Use split-plot designs for multi-factor studies (e.g., dose × time) .

- Positive/Negative Controls : Include known agonists/antagonists (e.g., metformin for hypoglycemic studies) and vehicle controls.

- Statistical Power : Calculate sample sizes using pilot data to ensure reproducibility (e.g., ANOVA with post-hoc tests) .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare -NMR with -NMR or DEPT-135 to confirm carbon environments. For example, a carbonyl carbon in the isoindole ring should appear at δ ~165–170 ppm.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 288 for CHNO) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or hydrogen-bonding networks if crystalline samples are available .

Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?

- Methodological Answer :

- Environmental Stability : Conduct hydrolysis/photolysis studies under simulated conditions (pH 4–9, UV light). Monitor degradation via LC-MS .

- Bioaccumulation : Use logP calculations (e.g., octanol-water partitioning) or aquatic models (e.g., Daphnia magna) to estimate persistence .

- Toxicity Profiling : Perform acute/chronic toxicity assays in model organisms (e.g., algal growth inhibition, zebrafish embryotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.